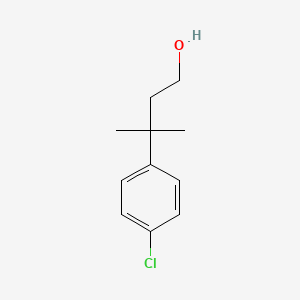
3-(4-Chlorophenyl)-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-3-methylbutan-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-methylbutan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Reagents: 4-chlorobenzaldehyde, isobutylmagnesium bromide, water
Solvent: Anhydrous ether
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-3-methylbutan-2-one, 3-(4-Chlorophenyl)-3-methylbutanoic acid
Reduction: 3-(4-Chlorophenyl)-3-methylbutane
Substitution: Various substituted chlorophenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-3-methylbutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the expression of genes related to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-3-methylbutan-2-one
- 3-(4-Chlorophenyl)-3-methylbutanoic acid
- 3-(4-Chlorophenyl)-3-methylbutane
Uniqueness
3-(4-Chlorophenyl)-3-methylbutan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H15ClO |
|---|---|
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-11(2,7-8-13)9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
WCHYEQNVUYZMHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCO)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)









